4-Bromo-2-(4-methylpiperazino)benzaldehyde
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Overview
Description
4-Bromo-2-(4-methylpiperazino)benzaldehyde is an organic compound with the molecular formula C12H15BrN2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a 4-methylpiperazino group. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-methylpiperazino)benzaldehyde typically involves the bromination of 2-(4-methylpiperazino)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-methylpiperazino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products
Oxidation: 4-Bromo-2-(4-methylpiperazino)benzoic acid.
Reduction: 4-Bromo-2-(4-methylpiperazino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(4-methylpiperazino)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-methylpiperazino)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazino group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(4-methylpiperazino)benzoic acid
- 4-Bromo-2-(4-methylpiperazino)benzyl alcohol
- 4-Bromo-2-(4-methylpiperazino)benzene
Uniqueness
4-Bromo-2-(4-methylpiperazino)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-2-(4-methylpiperazin-1-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-14-4-6-15(7-5-14)12-8-11(13)3-2-10(12)9-16/h2-3,8-9H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOICRGSDAAJOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459561 |
Source
|
Record name | 4-bromo-2-(4-methylpiperazino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628326-12-5 |
Source
|
Record name | 4-bromo-2-(4-methylpiperazino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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